S-(5-Bromopentyl)ethanethioate
Overview
Description
S-(5-Bromopentyl)ethanethioate: is an organic compound with the molecular formula C7H13BrOS . It is a thioester derivative, where the ethanethioate group is bonded to a 5-bromopentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Bromopentyl)ethanethioate typically involves the reaction of 1,5-dibromopentane with potassium thiolacetate in a solvent such as tetrahydrofuran (THF). The reaction mixture is refluxed under nitrogen for about 20 hours, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: S-(5-Bromopentyl)ethanethioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products like S-(5-azidopentyl)ethanethioate or S-(5-cyanopentyl)ethanethioate.
Oxidation: Products like S-(5-bromopentyl)sulfoxide or S-(5-bromopentyl)sulfone.
Reduction: Products like S-(5-bromopentyl)thiol.
Scientific Research Applications
Chemistry: S-(5-Bromopentyl)ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable for constructing various functionalized compounds .
Biology and Medicine:
Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials, particularly where specific functional groups are required.
Mechanism of Action
The mechanism of action for S-(5-Bromopentyl)ethanethioate primarily involves its reactivity as a thioester. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, making the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- S-(5-Chloropentyl)ethanethioate
- S-(5-Iodopentyl)ethanethioate
- S-(5-Fluoropentyl)ethanethioate
Comparison: S-(5-Bromopentyl)ethanethioate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of synthetic applications. The iodo analog, for example, would be more reactive but less stable, while the fluoro analog would be less reactive but more stable .
Properties
IUPAC Name |
S-(5-bromopentyl) ethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrOS/c1-7(9)10-6-4-2-3-5-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCUQNYTWCKUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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